

An In-Depth Technical Guide to the Structure-Activity Relationship of Ozolinone

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Compound of Interest

Compound Name: Ozolinone

Cat. No.: B10784803

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **ozolinone**, a thiazolidinone derivative recognized for its diuretic properties. **Ozolinone** is the active metabolite of the diuretic drug etozoline and functions as a loop diuretic, exerting its effects on the thick ascending limb of the loop of Henle. This document details the core structural features essential for its biological activity, quantitative data from preclinical studies, detailed experimental protocols for assessing diuretic efficacy, and the underlying molecular mechanisms of action.

Core Structure-Activity Relationships

The diuretic activity of **ozolinone** is intrinsically linked to its specific chemical structure, with key modifications significantly influencing its efficacy. The core of **ozolinone**'s SAR lies in its stereochemistry and the substituents on the thiazolidinone ring.

A pivotal aspect of **ozolinone**'s SAR is its stereoselectivity. The molecule exists as two enantiomers, the levorotatory ((-)-isomer) and the dextrorotatory ((+)-isomer). Preclinical studies have unequivocally demonstrated that the diuretic activity resides exclusively in the levorotatory (-)-isomer.^[1] This isomer is responsible for the increase in urine flow and the excretion of sodium and chloride.^[1] In contrast, the dextrorotatory (+)-isomer is devoid of diuretic effects.^[1] This stereospecificity strongly suggests a specific interaction with a chiral biological target in the kidney.

While both isomers equally inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, only the (-)-isomer induces diuresis.^[1] This indicates that the molecular targets for its effects on renal hemodynamics and organic anion transport are different from its diuretic target and lack the same degree of stereoselectivity.

Quantitative Data on Diuretic Activity

The following table summarizes the key quantitative data regarding the diuretic activity of **ozolinone** from preclinical studies.

Compound	Species	Dose	Route of Administration	Key Findings	Reference
Ozolinone	Dog	1 mg/kg	Intravenous (i.v.)	Smallest effective dose for diuresis.	[2]
Ozolinone	Dog	50 mg/kg	Intravenous (i.v.)	Dose for maximal diuretic capacity.	
(-)-Ozolinone	Rat	Not specified	Not specified	Increased urine flow, sodium, and chloride excretion.	
(+)-Ozolinone	Rat	Not specified	Not specified	No diuretic activity.	

Mechanism of Action

Ozolinone exerts its diuretic effect by acting as a loop diuretic, with a mechanism of action comparable to that of furosemide. The primary site of action is the thick ascending limb of the loop of Henle.

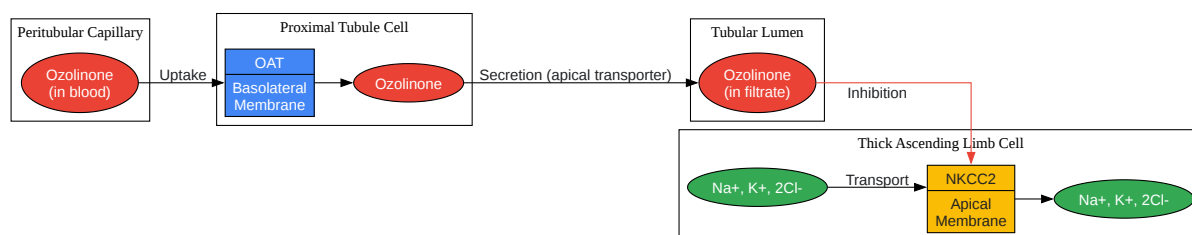
Inhibition of the Na-K-Cl Cotransporter (NKCC2):

The principal molecular mechanism of **ozolinone** is the inhibition of the Na-K-Cl cotransporter, specifically the NKCC2 isoform, located on the apical membrane of epithelial cells in the thick ascending limb. By blocking this transporter, **ozolinone** prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).

Renal Secretion via Organic Anion Transporters (OATs):

For **ozolinone** to reach its site of action on the apical side of the tubular cells, it must first be secreted from the blood into the tubular fluid. This process is mediated by organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells. The active metabolite of **ozolinone** is secreted into the tubular lumen through a probenecid-sensitive pathway, which is characteristic of OAT-mediated transport. While the specific OAT subtype has not been definitively identified for **ozolinone**, OAT1 and OAT3 are known to be involved in the transport of various diuretics.

The following diagram illustrates the proposed mechanism of action of **ozolinone** at the nephron level.



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Proposed mechanism of **ozolinone** action in the kidney.

Experimental Protocols

The evaluation of the diuretic activity of **ozolinone** and its analogs typically involves in vivo studies in animal models. The following is a detailed protocol based on the Lipschitz test, a standard method for screening diuretic agents in rats.

Objective: To assess the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats.

Materials:

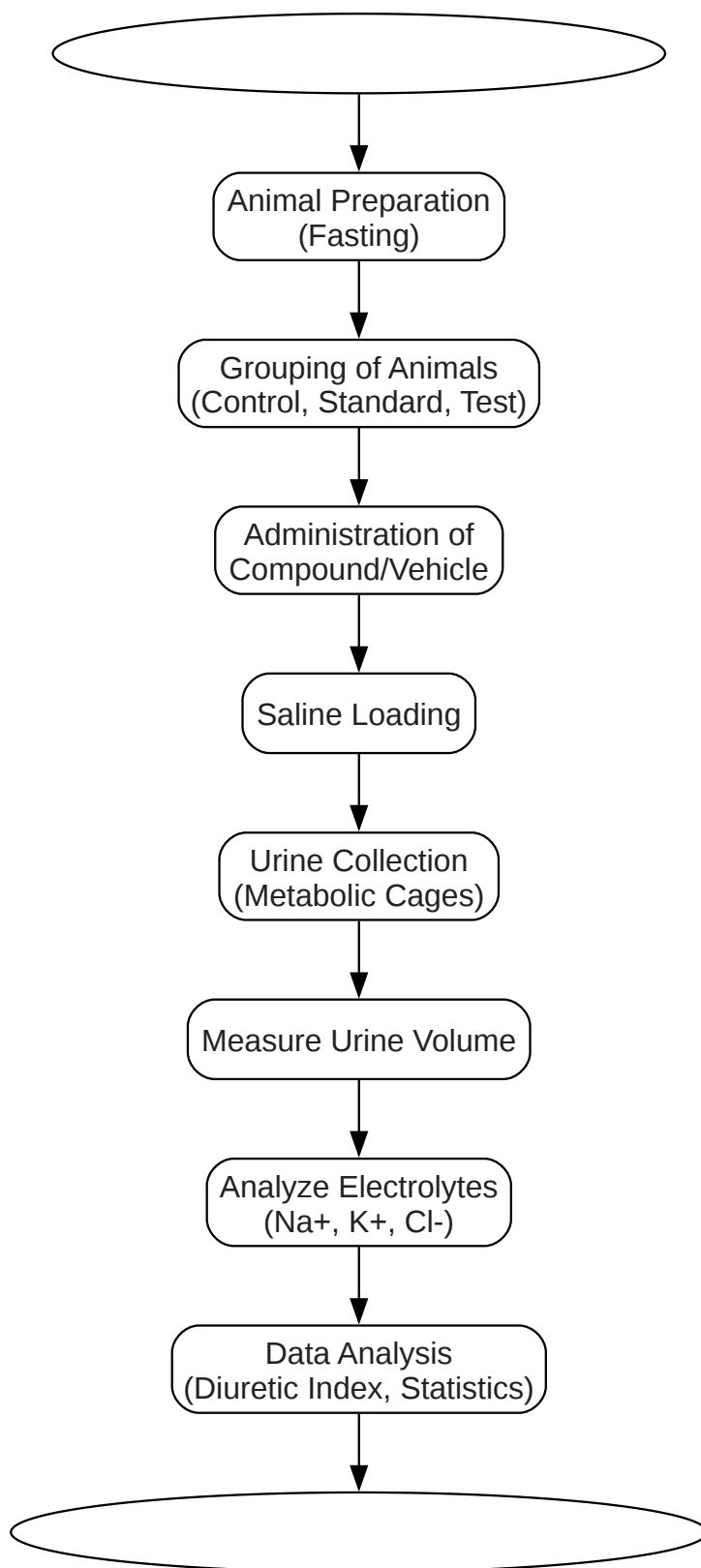
- Male Wistar rats (150-200 g)
- Metabolic cages designed to separate urine and feces
- Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)
- Standard diuretic (e.g., Furosemide, 10 mg/kg)
- Test compound (**ozolinone** analog)
- Normal saline (0.9% NaCl)
- Graduated cylinders for urine collection
- Flame photometer for Na⁺ and K⁺ analysis
- Chloride titrator for Cl⁻ analysis

Procedure:

- **Animal Preparation:** Fast the rats for 18 hours prior to the experiment, with free access to water.
- **Grouping:** Divide the animals into groups (n=6 per group):
 - Group I: Control (vehicle only)

- Group II: Standard (Furosemide)
- Group III, IV, V, etc.: Test compound at different doses.
- Dosing: Administer the vehicle, standard, or test compound orally (p.o.) or via the desired route.
- Hydration: Immediately after dosing, administer a saline load (e.g., 25 mL/kg) to all animals to ensure a uniform state of hydration and promote urine flow.
- Urine Collection: Place the rats individually in metabolic cages. Collect urine for a specified period, typically 5 to 24 hours.
- Measurement of Urine Volume: At the end of the collection period, record the total volume of urine for each rat.
- Electrolyte Analysis:
 - Centrifuge the urine samples to remove any particulate matter.
 - Measure the concentration of Na⁺ and K⁺ using a flame photometer.
 - Measure the concentration of Cl⁻ using a chloride titrator.
- Data Analysis:
 - Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).
 - Calculate the natriuretic and saliuretic indices by comparing the electrolyte excretion in the test group to the control group.
 - Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

The following workflow diagram illustrates the experimental process for evaluating diuretic activity.



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